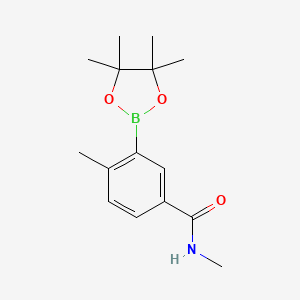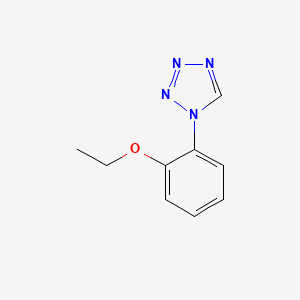
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
説明
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of 1H-1,2,4-Triazole derivatives involves a backbone modification strategy . Another method involves the substitution reaction between substituted benzyl bromides . A process for the preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene involves reacting 2,4-difluoroaniline and 5-chloro-2-fluoroaniline, respectively, with t-butyl nitrite in the presence of borontrifluoride etherate complex .Molecular Structure Analysis
The molecular structure analysis of similar compounds involves various techniques. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines. They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, 2,4-Difluorophenylboronic acid has a molecular formula of C6H4F2O2 and an average mass of 130.09 g/mol .科学的研究の応用
Catalysis and Radical Chemistry
DFPMP can serve as a precursor for the synthesis of radical compounds. For instance, researchers have prepared Blatter radicals (1a and 1b) by oxidizing the corresponding amidrazones using MnO₂. These radicals exhibit reversible redox behavior and are characterized by spin density mainly localized on the triazinyl moiety of the heterocycle. Crystallographic studies reveal unique arrangements in their crystal structures .
Proteomics Research
1-(2,4-Difluorophenyl)biguanide hydrochloride (DFB) is a derivative of DFPMP. It acts as a chaotropic agent in proteomics research. Chaotropic agents disrupt weak interactions (such as hydrogen bonds and hydrophobic interactions), aiding in protein solubilization and denaturation.
作用機序
Target of Action
A structurally similar compound, n-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide, targets the mitogen-activated protein kinase 14 .
Mode of Action
A compound named diflufenican, which has a similar difluorophenyl structure, inhibits carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .
Biochemical Pathways
The inhibition of carotenoid biosynthesis by diflufenican suggests that it may affect pathways related to photosynthesis .
Result of Action
The structurally similar compound diflufenican leads to plant death by preventing photosynthesis .
Safety and Hazards
特性
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(11(16)17)15(14-6)9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEFYHIRQPGPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)



![1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL](/img/structure/B3074456.png)
![5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074469.png)


![1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea](/img/structure/B3074484.png)
